Butyl 3-[(2-chloroacetyl)amino]benzoate
Description
Butyl 3-[(2-chloroacetyl)amino]benzoate is a benzoic acid derivative characterized by a butyl ester group at the carboxyl position and a 2-chloroacetyl-substituted amino group at the meta position of the aromatic ring. This structural complexity confers unique physicochemical and biological properties, distinguishing it from simpler alkyl benzoates. Its synthesis typically involves multi-step reactions, including esterification and amide bond formation, often under catalytic or high-energy conditions . The compound’s reactivity is influenced by the electron-withdrawing chloroacetyl group, which enhances its susceptibility to hydrolysis and photodegradation .
Properties
IUPAC Name |
butyl 3-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-3-7-18-13(17)10-5-4-6-11(8-10)15-12(16)9-14/h4-6,8H,2-3,7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPOSCZVSQROQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between Butyl 3-[(2-chloroacetyl)amino]benzoate and related alkyl/aryl benzoates:
| Compound Name | CAS # | Substituents on Aromatic Ring | Ester Group | Functional Modifiers |
|---|---|---|---|---|
| This compound | N/A | 3-amino (2-chloroacetyl) | Butyl | Chloroacetyl amide |
| Methyl Benzoate | 93-58-3 | None | Methyl | None |
| Butyl Benzoate | 136-60-7 | None | Butyl | None |
| Phenyl Benzoate | 93-99-2 | None | Phenyl | None |
| Isopropyl Benzoate | 939-48-0 | None | Isopropyl | None |
| 3-Methyl-2-butenyl Benzoate | 5205-11-8 | None | 3-Methyl-2-butenyl | Unsaturated ester |
Key Observations :
- The chloroacetyl amide group in this compound introduces steric hindrance and electronic effects, altering its reactivity compared to unsubstituted benzoates like methyl or butyl benzoate.
- Butyl benzoate (CAS 136-60-7) lacks functional groups on the aromatic ring, making it less reactive toward nucleophilic attack or photodegradation .
Degradation Pathways and Stability
This compound undergoes photodegradation via two primary pathways in UV/TiO₂ systems (Figure 7B, ):
Hydroxyl radical attack: Leads to ring-opening products such as butyl (2E,4E)-7-oxohepta-2,4-dienoate.
Hydrolysis and decarboxylation: Generates simpler esters like mono-butyl phthalate and butyl benzoate, which further degrade to benzoic acid and p-benzoquinone .
Comparison with Butyl Benzoate :
- The absence of the chloroacetyl group in butyl benzoate results in slower degradation kinetics and lower environmental persistence .
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